Azetidine, 1-acetyl-3,3-dinitro-
CAS No.: 179894-08-7
Cat. No.: VC16859189
Molecular Formula: C5H7N3O5
Molecular Weight: 189.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179894-08-7 |
|---|---|
| Molecular Formula | C5H7N3O5 |
| Molecular Weight | 189.13 g/mol |
| IUPAC Name | 1-(3,3-dinitroazetidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C5H7N3O5/c1-4(9)6-2-5(3-6,7(10)11)8(12)13/h2-3H2,1H3 |
| Standard InChI Key | WUPPVKDXJWDQDU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural Analysis and Molecular Characteristics
The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, serves as the core framework of this compound. The 1-acetyl group introduces an electron-withdrawing carbonyl moiety, while the 3,3-dinitro substituents contribute significant steric bulk and electronic effects. Computational modeling of similar azetidine derivatives suggests that the nitro groups adopt a planar configuration relative to the ring, creating a distorted chair-like conformation that may influence reactivity .
The molecular formula of azetidine, 1-acetyl-3,3-dinitro-, is C₅H₇N₃O₅, with a molar mass of 189.13 g/mol. Key bond lengths and angles, extrapolated from crystallographic data of analogous compounds, are summarized below:
| Parameter | Value |
|---|---|
| N1-C2 bond length | 1.47 Å |
| C2-C3 bond length | 1.54 Å |
| C3-NO₂ bond length | 1.21 Å |
| Ring angle (N1-C2-C3) | 88° |
| Torsional strain (ring) | ~25 kcal/mol |
These values indicate substantial ring strain, a hallmark of azetidine systems, which often drives their reactivity in ring-opening or functionalization reactions .
Synthetic Routes and Methodological Considerations
While no direct synthesis of 1-acetyl-3,3-dinitro-azetidine has been documented, plausible pathways can be inferred from established azetidine chemistry. One potential route involves:
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Nitrofunctionalization of Azetidine Precursors:
Starting with 3-nitroazetidine, di-nitration could proceed via nitration with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C). Subsequent acetylation at the 1-position using acetyl chloride (CH₃COCl) in the presence of a base like triethylamine (Et₃N) would yield the target compound . -
Cyclization Strategies:
Alternative approaches may employ β-lactam intermediates. For example, nitro groups could be introduced via Michael addition to a β-nitro acrylate, followed by cyclization to form the azetidine ring. This method aligns with protocols used for synthesizing nitro-substituted β-lactams .
Critical challenges include managing the instability of nitro groups under acidic or high-temperature conditions and avoiding ring-opening side reactions. Purification would likely require low-temperature recrystallization or chromatography using non-polar solvents.
Physicochemical Properties and Stability
Based on analogs such as 3,3-dinitropyrrolidine and acetylated azetidines, the following properties are hypothesized:
| Property | Predicted Value |
|---|---|
| Melting point | 120–125°C (decomposes) |
| Density | 1.45 g/cm³ |
| Solubility in water | <5 mg/mL |
| LogP (octanol-water) | 1.2 |
| Thermal stability | Decomposes >130°C |
The nitro groups confer high polarity but also render the compound sensitive to shock and heat, necessitating careful handling. Spectroscopic signatures would include:
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